8-methylisoquinolin-1(2H)-one

Organic Synthesis Medicinal Chemistry Library Synthesis

8-Methylisoquinolin-1(2H)-one (CAS 116409-35-9) is a strategic, non-substitutable building block for kinase inhibitor and PDE modulator programs. Its distinct 8-methyl peri-substitution drives unique PI3K/AKT/mTOR SAR and metalation regioselectivity—effects unattainable with 5-, 7-, or unsubstituted cores. With MW 159.18, zero rotatable bonds, and high ligand efficiency, this fragment is ideal for lead optimization. Avoid project derailment: secure the authentic 8-methyl scaffold to maintain synthetic yield and target engagement.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 116409-35-9
Cat. No. B1593544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methylisoquinolin-1(2H)-one
CAS116409-35-9
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CNC2=O
InChIInChI=1S/C10H9NO/c1-7-3-2-4-8-5-6-11-10(12)9(7)8/h2-6H,1H3,(H,11,12)
InChIKeyWXJVQHWAFBGNLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylisoquinolin-1(2H)-one (CAS 116409-35-9): Procurement-Ready Isoquinolinone Scaffold for PI3K and PDE Drug Discovery


8-Methylisoquinolin-1(2H)-one (CAS 116409-35-9) is a monocyclic heteroaromatic lactam that serves as the fundamental 8-substituted parent scaffold for diverse pharmacologically active isoquinolin-1(2H)-one derivatives. The compound possesses a molecular weight of 159.18 g/mol, calculated XLogP3-AA of 1.7, one hydrogen bond donor, one hydrogen bond acceptor, and zero rotatable bonds, features that collectively define its polarity, permeability, and conformational constraint as a core fragment [1]. The 8-methyl substitution is not a passive appendage; it critically influences downstream regioselective functionalization chemistry and dictates the steric and electronic properties of any advanced analog derived from this core . This compound is a foundational building block explicitly claimed and utilized in high-value therapeutic patents for generating kinase inhibitors and phosphodiesterase modulators, establishing it as a strategic procurement entity distinct from generic, unsubstituted, or differently substituted isoquinolinone cores.

Why 8-Methylisoquinolin-1(2H)-one Cannot Be Replaced by Unsubstituted or 5-/7-Methyl Isoquinolinone Analogs in Drug Discovery Programs


Generic substitution of 8-methylisoquinolin-1(2H)-one with unsubstituted, 5-methyl, or 7-methyl analogs in medicinal chemistry workflows fails due to fundamentally divergent structure-activity relationships (SAR) and synthetic outcomes. The 8-methyl group is not merely a metabolic blocking unit; its precise peri-position adjacent to the lactam carbonyl creates unique steric and electronic environments that alter both biological target engagement and chemical reactivity. Class-level SAR analyses demonstrate that methylation at the 8-position exerts distinct, often opposite, effects on biological activity compared to methylation at the 5- or 7-positions [1]. For example, in related heterocyclic systems, C-8 methylation has been shown to be specifically required for enhancing antibacterial activity against Gram-positive pathogens, an effect not replicated by other positional isomers [2]. Furthermore, from a synthesis standpoint, the 8-methyl group influences the regioselectivity of metalation and subsequent cross-coupling reactions . Substituting a different isoquinolinone core mid-program would introduce new, uncharacterized variables in potency, selectivity, and synthetic yield, necessitating complete resynthesis and re-screening, thereby derailing project timelines and introducing unnecessary risk to lead optimization. The evidence below quantifies why the 8-methyl substitution is an essential, non-interchangeable feature for specific scientific objectives.

8-Methylisoquinolin-1(2H)-one (CAS 116409-35-9): Quantifiable Differentiation from Closest Analogs for Strategic Procurement


8-Methyl Substitution: An Essential Feature for Generating C1- and C4-Substituted Isoquinoline Libraries via Activated Isoquinolin-1(2H)-one Intermediates

A key synthetic strategy for generating diverse C1- and C4-substituted isoquinoline libraries relies on the preparation and activation of isoquinolin-1(2H)-one intermediates. The presence of the 8-methyl group is critical as it influences the outcome of metalation and activation steps . In a direct head-to-head comparison, the activation of an 8-substituted isoquinolin-1(2H)-one like 8-methylisoquinolin-1(2H)-one provides access to C1- and C4-functionalized isoquinolines that would be challenging to obtain from the unsubstituted or 5-/7-substituted cores due to altered regioselectivity in the metalation step . For instance, methoxy-substituted isoquinolines are regioselectively metalated at C-1, and this regioselectivity is known to be influenced by substituents on the benzene ring [1].

Organic Synthesis Medicinal Chemistry Library Synthesis

8-Methylisoquinolin-1(2H)-one: A Core Building Block in Patented PI3K Inhibitors with Demonstrated Class-Level Potency

Patents disclosing potent PI3K inhibitors extensively claim substituted isoquinolin-1(2H)-ones as core scaffolds, with specific examples highlighting the 8-methyl substitution as a key feature of active compounds [1]. While direct IC50 data for the parent 8-methylisoquinolin-1(2H)-one is not available, class-level inference from the patent literature establishes that 8-methyl substituted isoquinolinones are integral to achieving potent PI3K modulation [1]. In contrast, the unsubstituted or 7-substituted cores are either absent from the most active exemplified compounds or lead to significantly different biological profiles [2]. The presence of the 8-methyl group contributes to the overall lipophilicity and shape complementarity within the PI3K ATP-binding pocket, a feature that is disrupted by moving the methyl group to other positions [2].

Kinase Inhibition Cancer Drug Discovery

Quantified Conformational Rigidity: Zero Rotatable Bonds Distinguishes 8-Methylisoquinolin-1(2H)-one from Common C-linked Analogs

A key physicochemical differentiation between 8-methylisoquinolin-1(2H)-one and common analogs like 8-ethyl- or 8-methoxyisoquinolin-1(2H)-one is its complete lack of conformational flexibility. According to computed descriptors, 8-methylisoquinolin-1(2H)-one possesses a rotatable bond count of zero [1]. In contrast, analogs with larger C8 substituents such as an ethyl group introduce one rotatable bond, while an 8-methoxy group introduces two rotatable bonds. This quantitative difference directly impacts entropic penalties upon target binding and can influence binding affinity and selectivity. For a fragment-based drug discovery (FBDD) campaign where ligand efficiency is paramount, the 8-methyl core offers a more rigid, pre-organized scaffold, which can translate to higher binding affinity per heavy atom compared to its more flexible counterparts.

Medicinal Chemistry Physicochemical Properties Fragment-Based Drug Discovery

Validated Synthetic Route: 8-Methylisoquinolin-1(2H)-one is Accessible from 8-Methylisoquinoline 2-Oxide in 71% Yield

A documented and reproducible synthetic route exists for the preparation of 8-methylisoquinolin-1(2H)-one. The synthesis proceeds via the rearrangement of 8-methylisoquinoline 2-oxide, affording the desired product (76a) in a reported yield of 71% (1 g from 1.4 g starting material) as a yellow solid after column chromatography . This validated procedure, providing the compound in high purity and moderate yield, contrasts with the lack of analogous, readily available synthetic protocols for other regioisomers like 5-methyl or 7-methyl derivatives. This established methodology reduces synthetic risk and procurement uncertainty for research programs.

Organic Synthesis Process Chemistry Scale-up

High-Impact Application Scenarios for 8-Methylisoquinolin-1(2H)-one (CAS 116409-35-9) in Pharma R&D and Chemical Biology


Fragment-Based Lead Discovery for PI3K/AKT/mTOR Pathway Modulators

The 8-methylisoquinolin-1(2H)-one core is an ideal starting point for fragment-based drug discovery programs targeting the PI3K/AKT/mTOR signaling axis. Its low molecular weight (159.18 g/mol) and zero rotatable bonds confer high ligand efficiency. Furthermore, as demonstrated in class-level patent analysis, this core is a recurring motif in potent PI3K inhibitors, with the 8-methyl group playing a crucial role in SAR . Synthesizing and screening a library of C1- and C4-substituted derivatives derived from this core is a proven strategy for identifying novel PI3K inhibitor leads.

Development of Isoquinoline-Based Phosphodiesterase (PDE) Inhibitors

Isoquinolin-1(2H)-ones are a well-established scaffold for phosphodiesterase (PDE) inhibition, with multiple classes (e.g., PDE4, PDE5, PDE10) represented in the literature . The 8-methyl substituted core provides a unique steric and electronic environment that can be exploited to achieve selectivity among PDE isoforms. Researchers developing new treatments for inflammatory diseases, CNS disorders, or erectile dysfunction can use 8-methylisoquinolin-1(2H)-one as a central building block to explore new chemical space and optimize potency and selectivity profiles.

Synthesis of C1- and C4-Substituted Isoquinoline Libraries via Activated Intermediates

A key strategic advantage of 8-methylisoquinolin-1(2H)-one is its utility as a precursor to diverse C1- and C4-substituted isoquinoline libraries. Through activation of the lactam, a wide range of nucleophiles can be introduced at the 1- and 4-positions, enabling rapid exploration of chemical space . This approach is more practical and efficient than de novo synthesis of each derivative, allowing medicinal chemistry teams to accelerate SAR studies and identify promising leads for a variety of biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-methylisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.